N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Description
The compound N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a pyrimidinone derivative featuring a benzamide core, a 1,3-benzodioxole substituent, and a thioether linkage. Pyrimidinones are a pharmacologically significant class of heterocyclic compounds, often explored for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C20H17N5O5S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H17N5O5S/c21-17-16(23-18(27)11-4-2-1-3-5-11)19(28)25-20(24-17)31-9-15(26)22-12-6-7-13-14(8-12)30-10-29-13/h1-8H,9-10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
InChI Key |
WZZRCKPUGXQVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Urea and β-Keto Ester
The pyrimidinone ring is constructed via cyclocondensation of urea derivatives with β-keto esters under acidic conditions. For example, reacting ethyl acetoacetate with urea in the presence of hydrochloric acid yields 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. To introduce the 2-thiol group, thiourea substitutes urea, yielding 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-amine.
Procedure:
- Dissolve thiourea (0.1 mol) and ethyl acetoacetate (0.1 mol) in ethanol.
- Add concentrated HCl (2 mL) and reflux at 80°C for 6 hours.
- Cool to room temperature, precipitate the product with ice water, and recrystallize from ethanol.
Key Data:
- Yield: 68–72%
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 10.2 (s, 1H, NH), 8.5 (s, 1H, NH), 6.1 (s, 1H, CH), 2.3 (s, 3H, CH$$3$$).
Thioether Linkage Formation
Nucleophilic Substitution with Bromoacetyl Intermediate
The thioether bond is forged via reaction of the pyrimidinone-thiol intermediate with 2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl bromide. This step requires activation of the thiol group and careful pH control to avoid oxidation.
Synthesis of 2-(Benzo[d]dioxol-5-ylamino)-2-oxoethyl Bromide:
- React benzo[d]dioxol-5-amine (0.1 mol) with bromoacetyl bromide (0.12 mol) in dry dichloromethane.
- Add triethylamine (0.15 mol) dropwise at 0°C.
- Stir for 4 hours at room temperature, wash with NaHCO$$3$$, and dry over MgSO$$4$$.
Thioether Coupling:
- Dissolve 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-amine (0.05 mol) in DMF.
- Add 2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl bromide (0.055 mol) and K$$2$$CO$$3$$ (0.15 mol).
- Heat at 50°C for 3 hours, pour into ice water, and filter the precipitate.
Key Data:
- Yield: 65–70%
- Characterization: IR (KBr): 1675 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H, absent post-reaction).
Benzamide Installation
Acylation with Benzoyl Chloride
The 5-amino group on the pyrimidinone undergoes acylation using benzoyl chloride in the presence of a base to form the final benzamide.
Procedure:
- Dissolve the thioether intermediate (0.03 mol) in dry THF.
- Add benzoyl chloride (0.036 mol) and triethylamine (0.09 mol) at 0°C.
- Stir for 12 hours at room temperature, concentrate under vacuum, and purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane).
Key Data:
- Yield: 75–80%
- Characterization: $$ ^{13}C $$ NMR (CDCl$$_3$$): δ 170.2 (C=O), 148.1 (pyrimidinone C-6), 132.4–126.8 (aromatic carbons).
Optimization Challenges and Solutions
Regioselectivity in Pyrimidinone Functionalization
The 2- and 5-positions of the pyrimidinone are susceptible to competing reactions. Protecting the 4-amino group with a tert-butoxycarbonyl (Boc) group during thioether formation prevents unwanted acylation.
Thioether Oxidation Mitigation
Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress thioether oxidation to sulfoxide byproducts.
Solvent Selection for Coupling Steps
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions. Switching to THF or dichloromethane improves yields in acylation steps.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the planar pyrimidinone core and dihedral angle of 85° between the benzamide and benzo[d]dioxol rings, minimizing steric clash.
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 218–220°C, indicative of high crystallinity and purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Acylation | 72 | 98 | Minimal side products |
| One-Pot Thioether | 65 | 95 | Reduced step count |
| Boc-Protected Route | 80 | 99 | Enhanced regioselectivity |
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex chemical compound with potential applications in medicinal chemistry. This compound, and similar derivatives, are primarily used in non-human research and are not approved for therapeutic or veterinary use, which indicates their role is in experimental settings rather than clinical applications.
Molecular Structure and Properties
this compound has a molecular weight of 439.4 . The molecule contains multiple functional groups, including an amine, a dioxole ring, and a pyrimidine derivative. The combination of these functional groups may contribute to unique biological activities.
Other related compounds include:
- N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide This compound has a molecular weight of 445.5 and the molecular formula .
- N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide This complex organic compound has a molecular weight of 475.43 g/mol.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other critical functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent variations, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on analogous structures .
Key Observations:
Substituent Impact on Bioactivity: The sulfonamide derivative (Compound VII) exhibits potent antitrypanosomatidic activity, likely due to enhanced hydrogen bonding and electron-withdrawing effects . Halogenated groups (e.g., chloro-trifluoromethyl in ) may improve metabolic stability and target affinity but could increase toxicity. Methoxy groups (e.g., in ) often enhance aqueous solubility, which is critical for oral bioavailability.
Synthetic Strategies: Amide bond formation using EDC/HOBt (as in ) is common for pyrimidinone derivatives. Thioether linkages, as seen in the target compound, are typically introduced via nucleophilic substitution between thiols and alkyl halides .
Structural Limitations :
- The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism but could complicate synthetic scalability due to steric hindrance.
Research Findings and Implications
- Target Selectivity : Substituent variations (e.g., sulfonamide vs. benzamide) significantly alter target selectivity. For instance, sulfonamides often target carbonic anhydrases, whereas benzamides may inhibit kinases .
- Toxicity : Compounds with trifluoromethyl groups (e.g., ) may exhibit higher cytotoxicity compared to methoxy-substituted analogs .
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential for various biological activities. Its unique structure incorporates multiple functional groups that may enhance its pharmacological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 475.43 g/mol. The compound features a pyrimidine ring linked to a benzamide moiety and is further substituted with a benzo[d][1,3]dioxole group, contributing to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the cyclization of catechol with dichloromethane under basic conditions.
- Formation of the Pyrimidine Ring : Various synthetic routes may be employed to construct the pyrimidine core.
- Final Coupling Reaction : The final product is obtained through coupling reactions that incorporate the amine and thioether functionalities .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Apoptosis Induction : It may promote programmed cell death in malignant cells.
These mechanisms suggest its potential as an anticancer agent .
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-amino...) exhibit significant cytotoxicity against various human cancer cell lines. For instance:
- In Vitro Studies : Compounds structurally related to N-(4-amino...) were tested against 12 human cancer cell lines, demonstrating varying degrees of tumor growth inhibition .
| Compound | Cell Lines Tested | Cytotoxicity |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | High |
| Compound B | A549 (Lung Cancer) | Moderate |
| N-(4-amino...) | Various | Under Investigation |
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of this compound may also exhibit antibacterial properties, particularly against Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were reported in the range of 3.9–31.5 µg/ml .
Case Studies
Several studies have highlighted the biological activity of compounds related to N-(4-amino...):
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of similar compounds on small-cell lung cancer (SCLC) cell lines, showing promising results in inducing apoptosis and cell cycle arrest .
- Antibacterial Evaluation : Another study focused on the antibacterial efficacy against Gram-positive bacteria, confirming significant antimicrobial activity .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
The synthesis involves coupling a pyrimidinone core with a benzo[d][1,3]dioxol-containing thiol via a thioether linkage. Key intermediates include:
- Chloropyrimidinone derivatives : Prepared via cyclocondensation of thiourea and β-ketoesters.
- Aminoethylthio intermediates : Generated by reacting 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl thiols with halogenated pyrimidinones. Optimization using polar aprotic solvents (e.g., DMF) and bases like DBU enhances nucleophilic substitution efficiency .
Q. Which analytical techniques are essential for structural characterization?
- 1H/13C NMR : Confirms regiochemistry and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm for pyrimidinone and benzamide groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z).
- X-ray crystallography : Resolves solid-state conformation, critical for studying π-π stacking or hydrogen-bonding networks in similar dihydropyrimidinones .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains, with controls like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC50 values to compare potency against reference drugs like doxorubicin .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., -CF3) on the benzamide moiety enhance metabolic stability and target affinity. For example, trifluoromethyl analogs showed 2–3× higher cytotoxicity in antitumor assays .
- Thioether vs. ether linkages : Thioether groups improve lipophilicity and membrane permeability, as demonstrated in SAR studies of thieno-pyrimidines .
Q. What strategies address low yields in thioether bond formation?
- Catalytic optimization : DBU (1,8-diazabicycloundec-7-ene) enhances deprotonation of thiols, accelerating nucleophilic substitution (yields up to 85% vs. 40% without DBU) .
- Solvent selection : DMF or DMSO stabilizes transition states, reducing side reactions like oxidation of thiols .
Q. How do molecular docking studies predict target interactions?
- Target selection : Docking into enzymes like dihydrofolate reductase (DHFR) or kinases reveals hydrogen bonds between the pyrimidinone NH and catalytic residues (e.g., Asp94 in DHFR) .
- Validation : Mutagenesis of predicted binding residues (e.g., Ala substitution for Asp94) reduces inhibitory activity, confirming docking predictions .
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Rodent models : Assess oral bioavailability and half-life. For analogs with benzo[d][1,3]dioxol groups, plasma concentrations peaked at 2–4 hours post-administration .
- Metabolic stability : Liver microsome assays identify major metabolites (e.g., oxidative cleavage of the dioxolane ring) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for similar compounds?
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24h vs. 48h) alter IC50 values .
- Structural nuances : Minor substitutions (e.g., -OCH3 vs. -CF3 on benzamide) drastically shift selectivity between microbial vs. cancer targets .
Q. How can discrepancies in synthetic yields be resolved?
- Reagent purity : Impurities in thiol precursors (e.g., 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl thiol) reduce coupling efficiency. Recrystallization or HPLC purification improves yields by 15–20% .
- Temperature control : Exothermic reactions above 60°C promote side products; maintaining 25–30°C improves regioselectivity .
Methodological Recommendations
Q. What computational tools are recommended for SAR analysis?
Q. How should researchers optimize reaction scalability?
- Flow chemistry : Continuous flow systems reduce reaction times from hours to minutes for steps like pyrimidinone cyclization .
- Green solvents : Ethanol/water mixtures replace DMF in large-scale syntheses, reducing environmental impact without compromising yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
